molecular formula C18H19N3O B1299909 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-06-0

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B1299909
CAS No.: 462068-06-0
M. Wt: 293.4 g/mol
InChI Key: FBZFAINEFHYPNQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinolin-2-one derivative characterized by a pyridin-3-ylmethyl amino methyl substituent at position 3 and methyl groups at positions 5 and 5. Quinolin-2-one derivatives are of significant interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The structural uniqueness of this compound lies in its combination of a pyridine ring and methyl groups, which may enhance its electronic and steric properties compared to simpler quinolin-2-one analogs.

Properties

IUPAC Name

5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFAINEFHYPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the dimethyl groups at positions 5 and 7.

    Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where the quinoline core reacts with pyridin-3-ylmethyl chloride in the presence of a base.

Chemical Reactions Analysis

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. A study demonstrated that 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This mechanism was observed in various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival and replication.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of quinoline derivatives. 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one was found to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in neuronal degeneration.

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on certain kinases associated with cancer progression. This action can lead to the development of targeted therapies that specifically disrupt cancer cell signaling pathways.

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsStudy A
AntimicrobialInhibits growth of bacteriaStudy B
NeuroprotectiveProtects against oxidative stressStudy C
Enzyme InhibitionInhibits specific kinasesStudy D

Table 2: Case Studies Overview

Case StudyDescriptionFindings
Study AAnticancer efficacySignificant reduction in cell viability observed at IC50 values
Study BAntimicrobial testingEffective against E. coli and S. aureus
Study CNeuroprotection assessmentReduced markers of oxidative stress in neuronal cultures
Study DEnzyme inhibition assaysPotent inhibitor of target kinase with IC50 values in micromolar range

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by blocking the active site or altering the protein’s conformation. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

The following analysis compares 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one with structurally related quinolin-2-one derivatives, focusing on synthesis, spectral data, and functional attributes.

Structural and Functional Group Variations
Compound Name Substituents at Position 3 Key Functional Groups
Target Compound Pyridin-3-ylmethyl amino methyl Quinolin-2-one, pyridine, methyl
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) 2-Aminopyrimidin-5-yl carbonyl Quinolin-2-one, pyrimidine, carbonyl
2,2'-((4-Chlorophenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one) (28c) 4-Chlorophenylmethylene (dimeric structure) Bis-quinolin-2-one, chloroaryl

Key Observations :

  • The target compound features a pyridine-linked amino methyl group, which introduces both electron-donating (methyl) and electron-withdrawing (pyridine) effects.
  • Compound 28c is a dimeric structure with a 4-chlorophenyl spacer, likely increasing steric bulk and altering solubility compared to monomeric analogs .

Key Observations :

  • Compound 11 achieves moderate yield (64%) under mild conditions, suggesting efficient carbonyl coupling .
  • Compound 28c synthesis involves a bis-condensation reaction, which may lower yields due to competing pathways (e.g., monomer vs. dimer formation) .
Spectral Data Analysis
Compound Name IR (cm⁻¹) 1H-NMR (δ ppm)
Target Compound Not provided Not provided
Compound 11 C=O (1650), C=N (1590), C=C (1480) CH3 (3.42), Ar-H (6.8–8.2)
Compound 28c O-H (3450), C=O (1680) CH group (6.15), aromatic protons (7.2–8.1)

Key Observations :

  • Compound 11 shows distinct carbonyl (C=O) and C=N stretches, indicative of its pyrimidine carbonyl moiety .
  • Compound 28c exhibits a downfield CH signal (δ = 6.15 ppm), likely due to conjugation with the 4-chlorophenyl group .

Biological Activity

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This molecular structure incorporates a quinoline core with methyl and pyridine substituents, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds often exhibit antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, suggesting potent activity against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-oneTBDS. aureus, E. coli
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, studies have also explored the antifungal capabilities of similar quinoline derivatives. For instance, certain derivatives demonstrated effective inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the quinoline ring enhance antifungal potency.

The mechanism by which 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exerts its biological effects is not fully elucidated but is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. The presence of nitrogen heterocycles in its structure is thought to play a critical role in binding to biological targets .

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a related quinoline derivative resulted in significant reductions in bacterial load within 48 hours.
  • Case Study on Antifungal Treatment : In a controlled study assessing the antifungal activity against resistant strains of Candida, patients treated with quinoline-based therapies exhibited improved outcomes compared to standard antifungal treatments.

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